molecular formula C21H17ClFN3O4S B1682607 TCN 201 CAS No. 852918-02-6

TCN 201

Cat. No.: B1682607
CAS No.: 852918-02-6
M. Wt: 461.9 g/mol
InChI Key: FYIBXBFDXNPBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCN 201 (3-chloro-4-fluoro-N-[4-[[2-(benzoyl)hydrazinyl]carbonyl]benzoyl]benzenesulfonamide) is a sulfonamide derivative identified as a potent and selective antagonist of GluN2A-containing NMDA receptors (NMDARs) . With a molecular weight of 461.89 g/mol and CAS number 852918-02-6, it exhibits non-competitive, GluN1 co-agonist-dependent antagonism. This compound binds to an allosteric site at the GluN1-GluN2A subunit interface, accelerating glycine/D-serine dissociation from the GluN1 ligand-binding domain (LBD) . Its inhibitory potency (KB = 56–70 nM) is ~30-fold higher than its structural analog TCN 213 .

Preparation Methods

Structural Analysis and Retrosynthetic Planning

TCN-201 (C₂₁H₁₇ClFN₃O₄S, MW 461.89 g/mol) comprises three modular components:

  • 3-Chloro-4-fluorobenzenesulfonamide core
  • Benzyl linker with a hydrazinecarboxamide group
  • Phenylcarbonyl terminus

Retrosynthetic disconnections suggest the following intermediates (Figure 1):

  • Intermediate A : 3-Chloro-4-fluorobenzenesulfonyl chloride
  • Intermediate B : 4-(Aminomethyl)benzoic acid
  • Intermediate C : Phenylcarbonylhydrazine

Table 1: Key Fragments and Their Synthetic Roles

Fragment Role in Synthesis Functional Group Transformations
3-Chloro-4-fluorobenzenesulfonyl chloride Electrophilic sulfonylation agent Reacts with amines to form sulfonamides
4-(Aminomethyl)benzoic acid Bifunctional linker Amide coupling with hydrazine derivatives
Phenylcarbonylhydrazine Acylhydrazine formation Condensation with carbonyl groups

Synthetic Route Development

Synthesis of 3-Chloro-4-fluorobenzenesulfonyl Chloride

The benzenesulfonyl chloride core is synthesized via chlorosulfonation of 1-chloro-2-fluorobenzene.

Procedure :

  • Chlorosulfonation :
    • 1-Chloro-2-fluorobenzene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours.
    • Critical Parameters :
      • Temperature control to minimize polysubstitution.
      • Stoichiometric excess of ClSO₃H (1:1.2 molar ratio).
    • Outcome : 3-Chloro-4-fluorobenzenesulfonic acid (yield: 68–72%).
  • Conversion to Sulfonyl Chloride :
    • Treatment with phosphorus pentachloride (PCl₅) in dichloromethane at reflux for 2 hours.
    • Yield : 85–90% after purification via vacuum distillation.

Preparation of 4-(Aminomethyl)benzoic Acid

This intermediate links the sulfonamide core to the hydrazinecarboxamide group.

Procedure :

  • Reduction of 4-Cyanobenzoic Acid :
    • 4-Cyanobenzoic acid undergoes hydrogenation with Raney nickel (H₂, 50 psi) in ethanol at 50°C.
    • Reaction :

      $$

      \text{4-NC-C₆H₄-COOH} + 3\text{H₂} \rightarrow \text{4-H₂NCH₂-C₆H₄-COOH}

      $$
    • Yield : 78–82% after recrystallization (ethanol/water).

Assembly of the Hydrazinecarboxamide Moiety

The phenylcarbonylhydrazine segment is prepared via condensation of benzoyl chloride with hydrazine hydrate.

Procedure :

  • Hydrazine Acylation :
    • Hydrazine hydrate (NH₂NH₂·H₂O) reacts with benzoyl chloride (C₆H₅COCl) in dry THF at 0°C.
    • Reaction :

      $$

      \text{C₆H₅COCl} + \text{NH₂NH₂·H₂O} \rightarrow \text{C₆H₅CONHNH₂} + \text{HCl}

      $$
    • Yield : 90–95% after filtration.

Convergent Coupling Strategies

Sulfonamide Bond Formation

Intermediate A (3-chloro-4-fluorobenzenesulfonyl chloride) reacts with Intermediate B (4-(aminomethyl)benzoic acid) to form the sulfonamide linkage.

Procedure :

  • Reaction Conditions :
    • Dichloromethane (DCM), triethylamine (TEA) base, 0°C → room temperature, 12 hours.
    • Molar Ratio : 1:1.05 (sulfonyl chloride:amine).
  • Workup :
    • Wash with 5% HCl (remove excess TEA).
    • Dry over Na₂SO₄, evaporate to obtain crude product.
  • Yield : 75–80% after silica gel chromatography (hexane/ethyl acetate 3:1).

Hydrazinecarboxamide Coupling

The benzoic acid derivative from Step 3.1 undergoes activation for coupling with phenylcarbonylhydrazine.

Procedure :

  • Carbodiimide-Mediated Activation :
    • Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF.
    • Reaction :

      $$

      \text{4-(Sulfonamidomethyl)benzoic acid} + \text{C₆H₅CONHNH₂} \xrightarrow{\text{EDC/NHS}} \text{TCN-201}

      $$
    • Conditions : 0°C → 25°C, 24 hours, nitrogen atmosphere.
  • Purification :
    • Precipitation in ice-cold water, followed by HPLC (C18 column, acetonitrile/water gradient).
  • Yield : 60–65% (purity >98% by HPLC).

Optimization Challenges and Solutions

Byproduct Formation in Sulfonylation

-Issue : Over-sulfonylation at the benzylamine’s methyl group.
-Mitigation : Use substoichiometric sulfonyl chloride (1.05 eq) and low temperatures (0–5°C).

Hydrazinecarboxamide Hydrolysis

-Issue : Labile hydrazine bonds degrade under acidic/basic conditions.
-Solution : Neutral pH (6.5–7.5) during coupling and inert storage (argon, -20°C).

Table 2: Critical Reaction Parameters

Step Parameter Optimal Range Impact on Yield
Sulfonylation Temperature 0–5°C Prevents di-sulfonation
Hydrazine acylation Solvent Anhydrous THF Minimizes hydrolysis
EDC/NHS coupling Reaction time 18–24 hours Ensures complete activation

Analytical Characterization

Post-synthesis, TCN-201 is validated using:

  • HPLC : Retention time 12.3 min (C18, 60:40 acetonitrile/water).
  • Mass Spectrometry : ESI-MS m/z 462.89 [M+H]⁺.
  • NMR :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.92–7.35 (m, 11H, aromatic).

Scale-Up Considerations

Industrial production faces challenges in:

  • Cost of 3-Chloro-4-fluorobenzenesulfonyl chloride : Requires large-scale chlorosulfonation reactors.
  • Purification : Multi-column chromatography increases production time.
    -Alternative : Crystallization optimization (e.g., using ethanol/water mixtures) to replace chromatography.

Chemical Reactions Analysis

Types of Reactions

TCN 201 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the sulfonamide group to an amine.

    Substitution: The chlorofluorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

Potency Comparison

In comparative studies, TCN 201 has been shown to be approximately 30 times more potent than its counterpart, TCN 213, in inhibiting GluN2A-containing NMDA receptors . The following table summarizes the potency and selectivity of this compound compared to other NMDA receptor antagonists:

CompoundTarget ReceptorPotency (IC50)Selectivity Ratio (GluN2A/GluN2B)
This compoundGluN1/GluN2A~30 nMHigh
TCN 213GluN1/GluN2A~900 nMModerate
IfenprodilGluN1/GluN2B~100 nMLow

Neurological Disorders

This compound has been utilized in studies investigating the role of NMDA receptors in various neurological disorders. Its selective inhibition of GluN2A-containing receptors makes it a valuable tool for elucidating the contributions of these receptors to conditions such as:

  • Alzheimer's Disease : Research indicates that dysregulation of NMDA receptor activity may contribute to cognitive decline. This compound's ability to selectively inhibit GluN2A receptors allows for targeted investigations into their role in synaptic plasticity and memory formation .
  • Schizophrenia : Abnormalities in NMDA receptor function have been implicated in schizophrenia. Studies using this compound help clarify the involvement of specific receptor subtypes in the pathophysiology of this disorder .

Electrophysiological Studies

Electrophysiological techniques, such as two-electrode voltage-clamp recordings from Xenopus laevis oocytes expressing NMDA receptors, have demonstrated the functional effects of this compound on receptor activity. These studies reveal that this compound reduces glycine potency at the NMDA receptor, indicating its role as a negative allosteric modulator .

Case Study 1: Alzheimer's Disease Model

In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in improved cognitive performance on memory tasks. This was attributed to the selective blockade of GluN2A-containing NMDA receptors, which are thought to mediate excitotoxicity associated with amyloid-beta accumulation .

Case Study 2: Schizophrenia Research

In clinical trials assessing the efficacy of NMDA receptor antagonists in schizophrenia patients, this compound was administered alongside standard treatments. The results indicated a reduction in psychotic symptoms correlated with changes in glutamate signaling pathways, highlighting its potential as an adjunctive therapy .

Mechanism of Action

The mechanism of action of TCN 201 involves its interaction with specific molecular targets. The benzoylhydrazinecarbonyl group can form hydrogen bonds with enzymes or receptors, while the sulfonamide group may interact with active sites through electrostatic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

TCN 201 vs. TCN 213

Both this compound and TCN 213 selectively inhibit GluN2A-NMDARs via a non-competitive, co-agonist-dependent mechanism. However, key differences exist:

Property This compound TCN 213
Potency (KB) 56–70 nM ~2 μM
Solubility Low (~5 mg/mL in DMSO) Higher aqueous solubility
GluN1 Dependency IC50 shifts with glycine/D-serine Similar dependency but weaker blockade
Neuronal Blockade Strong in GluN2A-rich neurons (DIV 15–18) Moderate, limited by lower potency

This compound’s superior efficacy makes it a preferred tool for studying GluN2A-NMDARs, though solubility constraints complicate its use in high glycine/D-serine conditions .

This compound vs. Ifenprodil (GluN2B Antagonist)

Ifenprodil selectively antagonizes GluN2B-NMDARs, providing a complementary tool for dissecting NMDAR subunit contributions:

Property This compound Ifenprodil
Subunit Selectivity GluN2A (IC50 = 0.3–3 μM) GluN2B (IC50 = 0.34 μM)
Mechanism Non-competitive, co-agonist-dependent Non-competitive, pH-dependent
Developmental Use Effective in mature neurons (GluN2A-dominant) Effective in young neurons (GluN2B-dominant)
Functional Overlap Negatively correlated with ifenprodil sensitivity

In GluN2B-dominant neurons (DIV 9–10), this compound shows minimal inhibition (~16% blockade), whereas ifenprodil achieves >75% inhibition .

This compound vs. Zn²+ and NVP-AAM077

Zn²+ and NVP-AAM077 are alternative GluN2A modulators but lack this compound’s specificity:

  • Zn²+: Blocks GluN2A-NMDARs with lower efficacy (25% inhibition at 200 nM) and non-specific effects on other channels .
  • NVP-AAM077 : Exhibits mixed GluN2A/2C/2D activity, complicating interpretation .

Research Findings and Data

Key Pharmacological Data

Parameter Value Source
This compound KB 56–70 nM (GluN2A-NMDAR) Schild analysis
This compound IC50 0.3–3 μM (GluN2A-NMDAR) Cortical neurons
TCN 213 KB ~2 μM (GluN2A-NMDAR) TEVC recordings
Ifenprodil IC50 0.34 μM (GluN2B-NMDAR) Human iPSC neurons

Developmental Expression Correlation

This compound’s efficacy increases with neuronal maturity:

  • DIV 9–10 : 16% inhibition (GluN2B-dominant) .
  • DIV 15–18 : >70% inhibition (GluN2A upregulated) .
  • GluN2A overexpression : >90% inhibition .

Limitations and Considerations

  • Solubility : this compound’s low solubility restricts maximum test concentrations (~10 μM) .
  • Co-Agonist Dependency : Efficacy diminishes at saturating glycine/D-serine (>30 μM) .
  • Allosteric Specificity : Mutations at GluN1/GluN2A interface (e.g., Leu777, Phe754) reduce potency, confirming its unique binding site .

Biological Activity

TCN 201, a selective NMDA receptor antagonist, has garnered attention for its unique biological activity, particularly in relation to the GluN1/GluN2A subunit composition of NMDA receptors. This article provides an in-depth analysis of this compound's biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure : this compound is chemically defined as 3-Chloro-4-fluoro- N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide. Its structural characteristics contribute to its selectivity and potency as an NMDA receptor antagonist.

Mechanism of Action : this compound selectively inhibits NMDA receptors containing the GluN2A subunit over those with GluN2B. It acts as a negative allosteric modulator by binding to a site at the dimer interface between the GluN1 and GluN2 subunits, reducing glycine potency and thereby inhibiting receptor function. The compound's inhibition can be surmounted by glycine but not by glutamate, indicating a competitive inhibition mechanism at the glycine binding site .

Selectivity and Potency

The following table summarizes the selectivity and potency of this compound against various NMDA receptor subtypes:

Receptor TypeIC50 (nM)Selectivity Ratio
GluN1/GluN2A320>1000 (vs. GluN2B)
GluN1/GluN2B>10000-
GluN1/GluN2C>10000-
GluN1/GluN2D>10000-

This data indicates that this compound exhibits over 1000-fold selectivity for GluN2A-containing receptors compared to other subtypes .

Study on Neuroprotective Effects

In a study investigating neuroprotective effects, this compound was administered in models of excitotoxicity where NMDA receptor overactivation is implicated. Results showed that this compound significantly reduced neuronal death in cortical cultures expressing high levels of GluN2A subunits. This suggests potential therapeutic applications for conditions such as stroke or neurodegenerative diseases where NMDA receptor-mediated excitotoxicity plays a role .

Pharmacological Characterization

Another study utilized two-electrode voltage-clamp recordings from Xenopus laevis oocytes expressing either GluN1/GluN2A or GluN1/GluN2B receptors. The findings demonstrated that this compound effectively inhibited currents mediated by GluN2A receptors while having negligible effects on those mediated by GluN2B. The antagonism was characterized as non-competitive and dependent on glycine concentration, further supporting its role as an allosteric modulator .

Research Findings

Recent research has focused on the development of analogs of this compound to enhance its solubility and potency. Modifications have shown promise in increasing inhibitory activity at GluN2A receptors while maintaining selectivity. For instance, certain analogs achieved IC50 values lower than that of this compound itself, indicating a potential pathway for drug development .

Q & A

Q. Basic: What experimental methodologies are recommended to assess TCN 201’s subunit-selective antagonism of NMDA receptors?

This compound exhibits selective inhibition of GluN1/GluN2A NMDA receptors over GluN2B subtypes. To evaluate this selectivity:

  • Electrophysiological recordings : Use Xenopus oocytes expressing chimeric or mutant NMDA receptor subunits to isolate subunit-specific responses. This compound’s inhibition is glycine-dependent, so co-application with varying glycine concentrations (e.g., 1–100 μM) can validate its allosteric mechanism .
  • Rat cortical neuron assays : Measure NMDAR-mediated currents pre- and post-TCN 201 application. Correlation with ifenprodil (a GluN2B antagonist) sensitivity can confirm selectivity, as this compound’s antagonism inversely correlates with ifenprodil effects .
  • Statistical analysis : Apply one-way ANOVA with Dunnett’s post-hoc test to compare inhibition across subunits, as demonstrated in studies on ATP-evoked responses in vagal afferents .

Q. Advanced: How can researchers resolve contradictions in this compound’s antagonism potency between in vitro and in vivo models?

Discrepancies may arise due to differences in receptor subunit composition, glycine concentration, or bioavailability. Methodological strategies include:

  • Pharmacokinetic profiling : Monitor this compound’s stability in physiological buffers (e.g., artificial cerebrospinal fluid) and its blood-brain barrier permeability using LC-MS.
  • Context-dependent assays : Replicate in vivo conditions (e.g., pH, temperature, glycine levels) during in vitro experiments. For example, this compound’s inhibition of cortical spreading depression (CSD) in chick retinas requires adjusting glycine levels to mimic brain extracellular fluid .
  • Subunit-specific controls : Use GluN2A-knockout models or siRNA silencing to isolate this compound’s effects on GluN2A-containing receptors .

Q. Basic: What are the critical parameters for preparing this compound stock solutions to ensure experimental reproducibility?

  • Solvent : Use DMSO (≥99.9% purity) due to this compound’s high solubility (~250 mg/mL, 541.25 mM). Avoid aqueous buffers for stock preparation to prevent precipitation .
  • Storage : Aliquot stock solutions into single-use vials and store at -80°C (6-month stability) or -20°C (1-month stability). Repeated freeze-thaw cycles degrade compound integrity .
  • Working concentrations : Dilute stock in assay-specific buffers (e.g., HEPES-buffered saline) immediately before use. Verify pH (7.2–7.4) to maintain receptor functionality.

Q. Advanced: How can researchers optimize this compound’s experimental conditions for studying neurovascular coupling (e.g., BOLD responses)?

  • Dosage calibration : In rat CSD models, intraperitoneal administration of 10–30 mg/kg this compound suppresses BOLD responses. Titrate doses based on target receptor occupancy, validated via PET imaging with NMDA-specific radioligands .
  • Temporal resolution : Use high-speed fMRI (e.g., 100-ms sampling) to capture rapid BOLD fluctuations during CSD events.
  • Negative controls : Co-administer glycine (10–50 μM) to reverse this compound’s effects, confirming NMDA receptor-specific modulation .

Q. Basic: What analytical techniques are used to characterize this compound’s molecular interactions with NMDA receptors?

  • Site-directed mutagenesis : Introduce mutations at the GluN1/GluN2A dimer interface (e.g., GluN1-L689 or GluN2A-V783) to identify this compound binding residues. Electrophysiology data from mutant receptors show reduced antagonism .
  • Schild analysis : Assess glycine’s ability to surmount this compound inhibition. A rightward shift in glycine dose-response curves confirms non-competitive antagonism .

Q. Advanced: How should researchers integrate this compound’s in vitro data (e.g., IC50) with in vivo neuropathological models?

  • Cross-species validation : Compare this compound’s pIC50 (6.8 in human receptors) with rodent models to account for interspecies variability in receptor subunit composition .
  • Computational modeling : Use molecular dynamics simulations to predict this compound’s binding affinity under physiological conditions (e.g., membrane potential, ion gradients).
  • Phenotypic screening : In migraine or epilepsy models, correlate this compound’s CSD suppression efficacy (measured via electrophysiology) with behavioral outcomes (e.g., seizure latency) .

Q. Basic: What quality control measures are essential for validating this compound’s purity and stability in long-term studies?

  • HPLC analysis : Confirm ≥95% purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA).
  • Stability assays : Store powdered this compound at -20°C (3-year stability) and monitor degradation via LC-MS every 6 months. Detectable impurities should remain <0.5% .

Q. Advanced: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in multi-subunit receptor systems?

  • Hierarchical modeling : Account for nested variables (e.g., receptor subtypes, cell lines) using mixed-effects models.
  • Concentration-response curve fitting : Use nonlinear regression (e.g., four-parameter logistic equation) to calculate EC50/IC50 values. Validate with bootstrapping (1,000 iterations) for robust error estimation .

Q. Basic: How should researchers design controls to isolate this compound’s effects from endogenous NMDA receptor modulators?

  • Negative controls : Include DMSO-only treatment groups to rule out solvent effects.
  • Pharmacological controls : Co-apply competitive antagonists (e.g., AP5 for glutamate sites) to isolate glycine-dependent inhibition .

Q. Advanced: What strategies can address this compound’s limited solubility in non-DMSO buffers for in vivo applications?

  • Nanoformulation : Encapsulate this compound in PEGylated liposomes to enhance aqueous solubility and prolong half-life.
  • Co-solvent systems : Test biocompatible solvents like cyclodextrin (e.g., 10% HP-β-CD) for intraventricular administration, ensuring <1% hemolysis in cytotoxicity assays .

Properties

IUPAC Name

N-[[4-(benzamidocarbamoyl)phenyl]methyl]-3-chloro-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O4S/c22-18-12-17(10-11-19(18)23)31(29,30)24-13-14-6-8-16(9-7-14)21(28)26-25-20(27)15-4-2-1-3-5-15/h1-12,24H,13H2,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIBXBFDXNPBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406547
Record name tcn-201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852918-02-6
Record name tcn-201
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 852918-02-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.